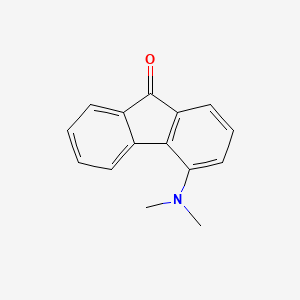

4-(Dimethylamino)-9H-fluoren-9-one

Description

Properties

CAS No. |

205526-44-9 |

|---|---|

Molecular Formula |

C15H13NO |

Molecular Weight |

223.27 g/mol |

IUPAC Name |

4-(dimethylamino)fluoren-9-one |

InChI |

InChI=1S/C15H13NO/c1-16(2)13-9-5-8-12-14(13)10-6-3-4-7-11(10)15(12)17/h3-9H,1-2H3 |

InChI Key |

WTBWCATVYUPRCK-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Preparation Methods

One common approach to prepare 4-(Dimethylamino)-9H-fluoren-9-one involves electrophilic substitution or nucleophilic aromatic substitution on fluorenone derivatives, followed by introduction of the dimethylamino group.

- Starting Material: 9H-fluoren-9-one or 4-halogenated fluorenone derivatives.

- Amination: Introduction of the dimethylamino group can be achieved by nucleophilic substitution using dimethylamine or by reductive amination.

- Typical Conditions: Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature.

- Catalysts: Acid or base catalysts may be used to facilitate substitution.

This method relies on the availability of appropriately substituted fluorenone intermediates and can be optimized by controlling stoichiometry and reaction time.

Synthesis via 4-Bromo-9H-fluoren-9-one Intermediate

A widely reported route involves halogenation of fluorenone at the 4-position to give 4-bromo-9H-fluoren-9-one, followed by nucleophilic substitution with dimethylamine.

Step 1: Halogenation

- Reagent: Bromine or N-bromosuccinimide (NBS).

- Conditions: Typically carried out in an inert solvent like chloroform or carbon tetrachloride under controlled temperature (0–25 °C).

- Outcome: Selective bromination at the 4-position of fluorenone.

Step 2: Nucleophilic Substitution

- Reagent: Excess dimethylamine (often as aqueous or gaseous form).

- Conditions: Heating under reflux in a polar solvent such as ethanol or DMF.

- Mechanism: The bromine atom is displaced by the dimethylamino group via nucleophilic aromatic substitution.

Yields: Moderate to good yields (40–70%) depending on reaction time and purity of intermediates.

Reductive Amination of 4-Formyl-9H-fluoren-9-one

An alternative method involves the preparation of 4-formyl-9H-fluoren-9-one followed by reductive amination with dimethylamine.

Step 1: Formylation

- Reagents: Vilsmeier-Haack reagent (POCl3/DMF) or other formylation agents.

- Conditions: Reaction at low temperature (0–5 °C) to avoid overreaction.

- Product: 4-formyl-9H-fluoren-9-one.

Step 2: Reductive Amination

- Reagents: Dimethylamine and a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

- Conditions: Typically carried out in methanol or ethanol at room temperature.

- Mechanism: Formation of an imine intermediate followed by reduction to the amine.

Advantages: This method allows for selective introduction of the dimethylamino group with fewer side reactions.

Catalytic Amination Using Transition Metals

Recent advances include catalytic amination of fluorenone derivatives using transition metal catalysts such as palladium or copper complexes.

- Catalysts: Pd/C, CuI, or other metal complexes.

- Reagents: Dimethylamine gas or salts.

- Conditions: Elevated temperatures (80–120 °C) under inert atmosphere.

- Benefits: Improved selectivity and yields, milder reaction conditions.

- Challenges: Requires catalyst optimization and removal post-reaction.

Representative Experimental Data and Reaction Parameters

| Method | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Halogenation + Substitution | 9H-fluoren-9-one | Bromine, Dimethylamine | CCl4, Ethanol | 0–80 | 4–12 | 40–70 | Requires careful control of bromination step |

| Reductive Amination | 4-Formyl-9H-fluoren-9-one | Dimethylamine, NaBH3CN | MeOH, EtOH | 0–25 | 2–6 | 60–75 | High selectivity, mild conditions |

| Catalytic Amination | 9H-fluoren-9-one | Pd catalyst, Dimethylamine | DMF, Toluene | 80–120 | 6–24 | 65–80 | Requires catalyst recovery |

Additional Notes from Literature and Patents

- The preparation of fluorenone derivatives often involves initial synthesis of fluorene-9-carboxylic acid esters via reaction with dialkyl carbonates and alkali hydrides, followed by functionalization steps to introduce amino groups.

- Catalytic macrolactamization and amide bond formation using 4-(dimethylamino)pyridine N-oxide as a catalyst have been reported in peptide synthesis contexts, highlighting the utility of dimethylamino-functionalized fluorenone derivatives as protecting or activating groups.

- Reductive dehalogenation and carbon-carbon coupling reactions of 9-bromofluorene have been studied using tetrakis(dimethylamino)ethylene (TDAE), which may be adapted for fluorenone modification.

- Analytical characterization typically involves nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and chromatography to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-9H-fluoren-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dimethylamino group, which can act as a nucleophile or an electron-donating group.

Common Reagents and Conditions

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 4-(Dimethylamino)-9H-fluoren-9-one can lead to the formation of fluorenone derivatives, while reduction can yield fluoren-9-ol derivatives .

Scientific Research Applications

"4-(Dimethylamino)-9H-fluoren-9-one" is a derivative of fluorene, which is an organic compound with the formula (C6H4)2CH2 . Fluorene and its derivatives have a variety of applications, particularly in the synthesis of dyes, pharmaceuticals, and polymers .

Here's a summary of the applications of fluorene derivatives:

Schiff Bases

- 9-Fluorenone Schiff base derivatives exhibit anti-microbial and anti-cancer properties .

- N,N'-Bis-fluoren-9-ylidene-ethane-1,2-diamine, a Schiff base derived from 9-fluorenone, demonstrates a high dock score of 81.947 with an internal energy of -7.169 and a microbial activity value of 17.9mm against Proteus mirabilis catalase enzyme .

- Other 9-fluorenone derivatives also show biological activity and good dock scores, with dimer compounds showing more favorable results .

用途 Dyes

- Fluorene dyes are well-developed and are typically prepared through the condensation of an active methylene group with carbonyls .

- 2-Aminofluorene, 3,6-bis-(dimethylamino)fluorene, and 2,7-diiodofluorene are used as precursors in the production of dyes .

Pharmaceuticals

Polymers

- Polyfluorene polymers, created by linking carbon 7 of one unit to carbon 2 of the next, are electrically conductive and electroluminescent. They are heavily researched for use as a luminophore in organic light-emitting diodes .

Chromophores

- 9,9-dimethyl-9H-fluoren-2-amine-based chromophores' first hyperpolarizability (βHRS) and intrinsic hyperpolarizability (βint) can be improved by modulating the conjugation pathway .

- Fluorene units are appended with a dimethylamino donor and acceptors like dicyanovinyl, 2-(3-vinyl-5,5 .

Other Applications

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-9H-fluoren-9-one involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the fluorenone core significantly alter chemical and physical properties. Key analogs include:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The dimethylamino group (electron-donating) at the 4-position increases electron density, enhancing fluorescence and charge-transfer properties compared to electron-withdrawing groups like fluorine .

- Steric Effects : Bulky substituents at the 9,9-positions (e.g., hexafluoroisopropyl in ) reduce crystallinity but improve solubility in organic solvents, critical for polymer processing .

Physical and Spectral Properties

Comparative data for melting points, NMR shifts, and absorption spectra:

Analysis :

- Melting Points: Amino-substituted derivatives (e.g., ) exhibit higher melting points (>250°C) due to hydrogen bonding, whereas alkyl/aryl-substituted fluorenones (e.g., ) are lower-melting .

- NMR Shifts: The dimethylamino group in 4-position likely deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm) in aromatic regions, similar to purine-fluorenone hybrids in .

Pharmaceutical Relevance:

- Drug Intermediates: Fluorenone derivatives with amino groups (e.g., ) are intermediates in kinase inhibitors and anticancer agents. The dimethylamino group may enhance bioavailability via improved solubility .

- Radiolabeling: Derivatives like DT(Ch)₂ () are used in ⁹⁹ᵐTc-labeled probes for imaging, leveraging fluorenone’s stability and modifiable side chains .

Materials Science:

- Optoelectronics: Fluorenones with electron-donating groups (e.g., dimethylamino) exhibit tunable emission, making them candidates for OLEDs and sensors .

- Polymers: Hyperbranched polymers derived from fluorenone monomers () show 100% branching efficiency, critical for advanced coatings and adhesives .

Biological Activity

4-(Dimethylamino)-9H-fluoren-9-one, commonly referred to as DMF, is a synthetic organic compound known for its diverse biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C16H15N

- Molecular Weight : 237.30 g/mol

- CAS Number : 486-25-9

The biological activity of DMF is attributed to its ability to interact with various molecular targets within cells. Primarily, it acts as an electron donor in redox reactions, which can influence cellular signaling pathways. Its dimethylamino group enhances its solubility and reactivity, allowing it to participate in nucleophilic attacks on electrophilic sites in biological molecules.

Biological Activities

-

Anticancer Properties :

- DMF has been investigated for its potential anticancer effects. Studies indicate that it can induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway .

- A specific study demonstrated that DMF significantly inhibited the growth of breast cancer cells in vitro, suggesting its potential as a chemotherapeutic agent .

-

Antimicrobial Activity :

- Research has shown that DMF exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways .

- A notable case study found that DMF was effective against drug-resistant strains of Staphylococcus aureus, highlighting its therapeutic potential in treating infections caused by resistant bacteria.

-

Anti-inflammatory Effects :

- DMF has been shown to reduce inflammation in various models of disease. It modulates the production of pro-inflammatory cytokines and inhibits the activation of NF-kB signaling pathways .

- In animal models of arthritis, DMF administration resulted in decreased joint swelling and pain, indicating its potential use in inflammatory conditions .

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | |

| Antimicrobial | Effective against resistant strains | |

| Anti-inflammatory | Reduces cytokine levels |

Table 2: Case Studies on Biological Activity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.